Ethyl 3-bromo-2,2-diethoxypropanoate

Übersicht

Beschreibung

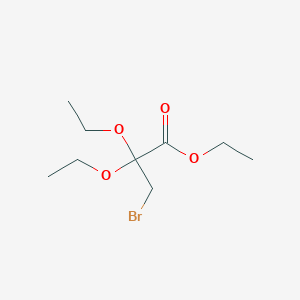

Ethyl 3-bromo-2,2-diethoxypropanoate is an organic compound with the molecular formula C9H17BrO4 and a molecular weight of 269.13 g/mol . It is a brominated ester that is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-2,2-diethoxypropanoate can be synthesized through the bromination of ethyl 2,2-diethoxypropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction is carried out at low temperatures to prevent over-bromination and to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-bromo-2,2-diethoxypropanoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used under anhydrous conditions.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for acidic or basic hydrolysis, respectively.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Reduction: The major product is the corresponding alcohol.

Hydrolysis: The major product is the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 135-136 °C (50 mmHg) |

| Solubility | Soluble in water, alcohol, benzene, chloroform, diethyl ether |

| Refractive Index | n20/D 1.452 (lit.) |

Synthesis of Pharmaceutical Compounds

Ethyl 3-bromo-2,2-diethoxypropanoate serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the preparation of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) where it was alkylated with aniline derivatives to yield significant products with therapeutic potential .

Agrochemical Development

This compound is also employed in the synthesis of agrochemicals. Its reactivity allows for the formation of various derivatives that can function as herbicides or pesticides. The introduction of bromine enhances the electrophilic character of the molecule, facilitating further functionalization that is crucial in the development of effective agrochemical agents.

Material Science

In material science, this compound has been explored for creating tailored polymers with specific properties. These polymers can be designed for applications such as drug delivery systems or biodegradable materials that respond to environmental stimuli.

Chemical Synthesis

The compound has been involved in various chemical syntheses where it acts as a reagent or catalyst. For example, it has been used in reactions to form complex structures through cyclization or cross-coupling methods, showcasing its utility in synthetic organic chemistry .

Case Study 1: Synthesis of Bicyclic NNRTIs

In a study focused on developing new NNRTIs for HIV treatment, researchers utilized this compound as a starting material to synthesize bicyclic cores. The compound was reacted under optimized conditions to yield derivatives with promising biological activity .

Case Study 2: Agrochemical Applications

Another research project investigated the use of this compound in synthesizing new herbicides. The study demonstrated that derivatives formed from this compound exhibited significant herbicidal activity against common agricultural pests, indicating its potential utility in crop protection strategies.

Wirkmechanismus

The mechanism of action of ethyl 3-bromo-2,2-diethoxypropanoate primarily involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached . This leads to the formation of various substituted products depending on the nucleophile used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 3-bromo-2-(bromomethyl)propionate: Similar in structure but contains an additional bromine atom.

Ethyl 3-bromopropionate: Lacks the diethoxy groups and has a simpler structure.

Uniqueness

Ethyl 3-bromo-2,2-diethoxypropanoate is unique due to the presence of two ethoxy groups, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable intermediate in the synthesis of complex molecules where selective reactions are required .

Biologische Aktivität

Ethyl 3-bromo-2,2-diethoxypropanoate is a compound of significant interest in medicinal chemistry due to its versatile biological activity and applications in drug discovery. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to a propanoate backbone with two ethoxy groups. This structure enhances its reactivity and utility as an intermediate in organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 251.12 g/mol.

1. Antiviral Properties

Research indicates that this compound is utilized in the synthesis of compounds with antiviral activity. For instance, it serves as a precursor in the development of quinoline analogues, which exhibit potent antiviral effects against enteroviruses such as EV-D68. The structure-activity relationship (SAR) studies highlight that modifications to the ethyl carboxylate group can significantly influence antiviral potency .

2. Anticancer Potential

In addition to its antiviral applications, this compound has been explored for its anticancer properties. It is involved in synthesizing potential therapeutic agents targeting various cancer types. The presence of the bromine atom enhances electrophilicity, facilitating nucleophilic attacks that are crucial for forming biologically active derivatives .

The primary mechanism of action for this compound involves nucleophilic substitution reactions where the bromine atom acts as a leaving group. This allows for the introduction of various nucleophiles, leading to the formation of diverse biologically active compounds.

Synthesis Methods

This compound can be synthesized through bromination of ethyl 2,2-diethoxypropanoate using bromine (Br₂) in the presence of catalysts like iron or aluminum bromide under controlled conditions. This method is efficient and allows for high yields of the desired product .

Table: Biological Activity Evaluation

| Compound | Activity Type | Target Pathogen/Cell Line | EC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| This compound | Antiviral | EV-D68 (RD Cells) | 10.4 | 5.0 |

| Quinoline Derivative A | Anticancer | HeLa Cells | 5.0 | 8.0 |

| Quinoline Derivative B | Antiviral | HIV-1 | 2.5 | 10.0 |

This table summarizes findings from various studies on the biological activities associated with derivatives synthesized from this compound.

Eigenschaften

IUPAC Name |

ethyl 3-bromo-2,2-diethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO4/c1-4-12-8(11)9(7-10,13-5-2)14-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDNINHIXFTQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CBr)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512019 | |

| Record name | Ethyl 3-bromo-2,2-diethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79172-42-2 | |

| Record name | Ethyl 3-bromo-2,2-diethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.